Éster metílico del ácido 2,3,4-tri-O-acetil-α-D-glucurónico, tricloroacetimidato

Descripción general

Descripción

2,3,4-Tri-O-acetyl-alpha-D-glucuronic Acid Methyl Ester, Trichloroacetimidate is a specialized chemical extensively used in carbohydrate chemistry. This compound is primarily utilized as a glycosyl donor, facilitating the formation of glycosidic bonds under mild and controlled conditions. It is crucial for the synthesis of complex glycosides and glycoconjugates, making it invaluable in research focused on carbohydrate interactions and the construction of oligosaccharides .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

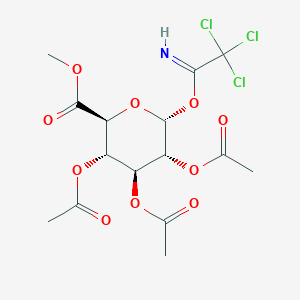

- Molecular Formula : C15H18Cl3NO10

- Molecular Weight : 478.7 g/mol

- IUPAC Name : methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxane-2-carboxylate

- Physical State : Solid

- Solubility : Soluble in DMSO, DMF, dichloromethane, chloroform, and methanol

Synthesis of Glycosyl Derivatives

One of the primary applications of 2,3,4-Tri-O-acetyl-alpha-D-glucuronic Acid Methyl Ester, Trichloroacetimidate is as an intermediate in the synthesis of various glycosyl derivatives. This compound can be utilized to produce glycosides through glycosylation reactions. The trichloroacetimidate functionality allows for efficient formation of glycosidic bonds under mild conditions.

Table 1: Synthesis Pathways

| Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|

| Glycosylation | Trichloroacetimidate + Alcohol | Glycoside |

| Formation of Imidates | Trichloroacetonitrile + Hydroxyl Compounds | Glycosyl Imidates |

| Anomerization | Base-Catalyzed Conditions | α and β-Glycosyl Imidates |

Medicinal Chemistry Applications

The compound has shown promise in medicinal chemistry for the development of glucuronide conjugates. These conjugates are essential for enhancing the solubility and bioavailability of various drugs. For instance, glucuronidation is a critical metabolic pathway that aids in drug detoxification and excretion.

Case Study: Glucuronide Conjugates in Drug Development

A study demonstrated the synthesis of deoxyrhapontigenin-3-O-β-D-glucuronide using 2,3,4-Tri-O-acetyl-alpha-D-glucuronic Acid Methyl Ester as an intermediate. This conjugate exhibited enhanced bioactivity compared to its parent compound, suggesting a potential therapeutic application in treating oxidative stress-related disorders .

Glycobiology Research

In glycobiology, the compound plays a role in studying glycan structures and their interactions with proteins. The ability to synthesize specific glycosides allows researchers to investigate the biological functions of carbohydrates in cellular processes.

Table 2: Applications in Glycobiology

| Application Area | Description |

|---|---|

| Glycan Profiling | Analysis of glycan structures on proteins |

| Cell Signaling | Studying carbohydrate-protein interactions |

| Vaccine Development | Designing carbohydrate-based vaccines |

Mecanismo De Acción

Target of Action

The primary target of 2,3,4-Tri-O-acetyl-alpha-D-glucuronic Acid Methyl Ester, Trichloroacetimidate is the K-ATP channel . This channel plays a crucial role in regulating the membrane potential and cellular excitability, particularly in cardiac and pancreatic cells .

Mode of Action

The compound interacts with the K-ATP channel, leading to its blockage . This blockage prevents the efflux of potassium ions, which in turn affects the membrane potential and cellular excitability .

Biochemical Pathways

The blockage of the K-ATP channel affects several biochemical pathways. Primarily, it influences the insulin secretion pathway in pancreatic beta cells . The change in membrane potential due to the blockage of the K-ATP channel triggers the opening of voltage-gated calcium channels, leading to

Análisis Bioquímico

Biochemical Properties

2,3,4-Tri-O-acetyl-alpha-D-glucuronic Acid Methyl Ester, Trichloroacetimidate plays a significant role in the synthesis and modification of complex carbohydrates, particularly in the creation of glycosaminoglycans (GAGs) and glycoconjugates . It is widely utilized for its role in facilitating the regio- and stereo-controlled introduction of glucuronic acid residues into oligosaccharide scaffolds . This allows for the generation of structurally diverse carbohydrate structures with tailored properties and functions .

Cellular Effects

Its derivatives serve as valuable tools in the study of carbohydrate-protein interactions, cell signaling pathways, and biological processes involving glycans . These studies contribute to advancements in understanding the roles of carbohydrates in health and disease .

Molecular Mechanism

It is known that this compound is used in the synthesis of complex carbohydrates and glycoconjugates

Temporal Effects in Laboratory Settings

It is known that this compound is stable and does not degrade easily

Metabolic Pathways

It is known that this compound is a crucial intermediate in carbohydrate chemistry and glycobiology research

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Tri-O-acetyl-alpha-D-glucuronic Acid Methyl Ester, Trichloroacetimidate typically involves the acetylation of D-glucuronic acid methyl ester followed by the introduction of the trichloroacetimidate group. The process begins with the acetylation of D-glucuronic acid methyl ester to form 2,3,4-tri-O-acetyl-D-glucuronic acid methyl ester. This intermediate is then reacted with trichloroacetonitrile in the presence of a base, such as potassium carbonate, to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

2,3,4-Tri-O-acetyl-alpha-D-glucuronic Acid Methyl Ester, Trichloroacetimidate undergoes several types of chemical reactions, including:

Glycosylation: The primary reaction where it acts as a glycosyl donor to form glycosidic bonds.

Hydrolysis: The compound can be hydrolyzed to remove the acetyl and trichloroacetimidate groups.

Oxidation and Reduction: While less common, it can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Glycosylation: Typically involves the use of Lewis acids such as boron trifluoride etherate or trimethylsilyl trifluoromethanesulfonate as catalysts.

Hydrolysis: Conducted under acidic or basic conditions to selectively remove protecting groups.

Oxidation and Reduction: Requires specific oxidizing or reducing agents depending on the desired transformation.

Major Products Formed

The major products formed from these reactions include various glycosides and glycoconjugates, which are essential for studying carbohydrate interactions and developing biocompatible materials .

Comparación Con Compuestos Similares

Similar Compounds

Acetobromo-alpha-D-glucuronic Acid Methyl Ester: Another glycosyl donor used in similar applications but with different reactivity and stability profiles.

2,3,4-Tri-O-acetyl-alpha-D-glucopyranosyl Trichloroacetimidate: A closely related compound with similar functional groups and applications

Uniqueness

2,3,4-Tri-O-acetyl-alpha-D-glucuronic Acid Methyl Ester, Trichloroacetimidate is unique due to its specific combination of acetyl and trichloroacetimidate groups, which provide selective protection and activation properties. This makes it particularly valuable for synthesizing complex oligosaccharides with precise structural configurations .

Actividad Biológica

2,3,4-Tri-O-acetyl-alpha-D-glucuronic Acid Methyl Ester, Trichloroacetimidate (CAS Number: 92420-89-8) is a glucuronide derivative that serves as an important intermediate in the synthesis of various biologically active compounds. This compound is notable for its potential applications in medicinal chemistry, particularly in enhancing the bioavailability and efficacy of therapeutic agents through glucuronidation.

- Molecular Formula : C15H18Cl3NO10

- Molecular Weight : 478.66 g/mol

- Melting Point : 106-108 °C

- Solubility : Soluble in DMSO, DMF, dichloromethane, chloroform, and methanol .

Biological Activity

The biological activity of 2,3,4-Tri-O-acetyl-alpha-D-glucuronic Acid Methyl Ester, Trichloroacetimidate primarily stems from its role in glucuronidation processes. Glucuronidation is a significant metabolic pathway that enhances the solubility and excretion of various drugs and xenobiotics. The following sections detail specific biological activities and case studies related to this compound.

Glucuronidation and Drug Metabolism

Glucuronidation significantly impacts the pharmacokinetics of drugs. For instance, studies have shown that the conjugation of flavonoids with glucuronic acid can enhance their solubility and bioavailability while altering their biological activity. This process is crucial for the detoxification and elimination of potentially harmful compounds from the body .

Case Studies

- Flavonoid Conjugates : Research indicates that glucuronidated flavonoids exhibit altered antioxidant properties compared to their parent compounds. For example, the 3-O-glucuronide of resveratrol showed increased antioxidant activity compared to unmodified resveratrol .

- Anticancer Applications : The synthesis of glucuronide derivatives from anticancer agents has been explored to improve their therapeutic profiles. One study demonstrated that Betulinic Acid Acyl Glucuronide exhibited non-cytotoxic properties while retaining anticancer activity when administered as a prodrug .

Synthesis and Applications

The synthesis of 2,3,4-Tri-O-acetyl-alpha-D-glucuronic Acid Methyl Ester, Trichloroacetimidate involves acetylation followed by trichloroacetimidation processes. This compound serves as a precursor for various glucuronide derivatives that are utilized in drug design and development.

Table: Comparison of Glucuronide Derivatives

Propiedades

IUPAC Name |

methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18Cl3NO10/c1-5(20)25-8-9(26-6(2)21)11(27-7(3)22)13(28-10(8)12(23)24-4)29-14(19)15(16,17)18/h8-11,13,19H,1-4H3/t8-,9-,10-,11+,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWNIVSQDHXVNAL-HKLXJQGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=N)C(Cl)(Cl)Cl)C(=O)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]([C@H](O[C@@H]([C@@H]1OC(=O)C)OC(=N)C(Cl)(Cl)Cl)C(=O)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18Cl3NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92420-89-8 | |

| Record name | (2R,3S,4R,5R,6S)-6-[(2,2,2-trichloroethanimidoyl)oxy]tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.